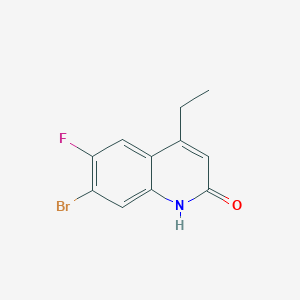

7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one

Description

Properties

IUPAC Name |

7-bromo-4-ethyl-6-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO/c1-2-6-3-11(15)14-10-5-8(12)9(13)4-7(6)10/h3-5H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRTXAUZMVNEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=CC(=C(C=C12)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one is a synthetic compound belonging to the hydroquinolinone class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one can be represented as follows:

- IUPAC Name : 7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one

- Molecular Formula : C12H10BrFNO

- Molecular Weight : 284.12 g/mol

The biological activity of 7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one is primarily attributed to its interaction with various cellular targets. It has been shown to inhibit specific protein kinases involved in cell proliferation and survival pathways. This inhibition can lead to:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by modulating apoptotic signaling pathways.

- Antiproliferative Effects : It exhibits significant antiproliferative activity against various cancer cell lines, making it a candidate for cancer therapy.

Biological Activity Data

Case Studies

-

Study on Cancer Cell Lines :

A study published in Cancer Research demonstrated that 7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC3). The compound induced apoptosis by activating caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. -

Mechanistic Insights :

Research outlined in Journal of Medicinal Chemistry indicated that the compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The inhibition of CDKs resulted in cell cycle arrest at the G1 phase, thereby preventing further proliferation. -

In Vivo Studies :

An animal model study showcased that administering 7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one led to a significant reduction in tumor size in xenograft models of human cancer, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one with structurally related compounds, emphasizing substituent positions, functional groups, and key properties:

Key Observations

Substituent Positional Effects: Bromine and fluorine at positions 7 and 6 (as in the target compound) are distinct from analogs like 5-Bromo-8-fluoroquinolin-2(1H)-one, where halogen positions are reversed. This inversion may alter electronic distribution and binding interactions . The ethyl group at C4 differentiates the compound from analogs with methyl (e.g., 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one) or chlorine substituents (e.g., Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate), impacting steric bulk and metabolic stability .

Non-quinolinone cores, such as indenones (e.g., 7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one), lack the nitrogen heterocycle, limiting their utility in receptor targeting but expanding applications in material science .

Pharmacological Implications

- GABAA Receptor Targeting: Pyrazoloquinolinones with bromo/fluoro substitutions (e.g., DK-IV-22-1 in ) demonstrate subtype selectivity for α6-GABAA receptors. The target compound’s ethyl group may enhance blood-brain barrier penetration compared to bulkier substituents .

Notes and Limitations

- Further experimental studies are needed to validate synthetic routes, receptor affinity, and pharmacokinetic properties.

Preparation Methods

Cyclization and Core Formation

A common approach to quinolinone derivatives is the cyclization of substituted anilines with Meldrum’s acid or related cyclic diketones. For example, 4-bromoaniline reacts with Meldrum’s acid derivatives and orthoformates to form quinolin-4-ol intermediates through condensation and cyclization steps under reflux conditions.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Meldrum’s acid + Triethyl orthoformate, 105 °C, 3 h | 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | ~81 |

| 2 | Addition of 4-bromoaniline in ethanol, reflux 80 °C, 3 h | 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | ~99.7 |

| 3 | Cyclization in diphenyl ether at 190-250 °C | 6-Bromoquinolin-4-ol | ~60 |

This sequence forms the quinolin-4-ol intermediate with bromine at position 6, which is a key precursor for further halogenation and substitution.

Halogenation and Substitution

The quinolin-4-ol intermediate undergoes chlorination using phosphoryl chloride (POCl3) in the presence of DMF at 110 °C to form 6-bromo-4-chloroquinoline. Subsequently, nucleophilic substitution with sodium iodide in acetonitrile under reflux replaces the chlorine with iodine, demonstrating the feasibility of halogen exchange at position 4.

For the target compound, fluorination at position 6 and bromination at position 7 would require regioselective halogenation methods, often achieved by:

- Direct electrophilic bromination at position 7 using N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Introduction of fluorine via nucleophilic aromatic substitution or selective fluorination reagents.

The ethyl group at position 4 can be introduced by alkylation of the hydroquinolinone core or by using ethyl-substituted starting materials.

Optimized Synthetic Strategy (Inferred)

Based on related quinoline syntheses, a plausible synthetic route for 7-Bromo-4-ethyl-6-fluorohydroquinolin-2-one involves:

- Synthesis of a 6-fluoro-4-ethylquinolin-2-one intermediate via condensation of ethyl-substituted aniline derivatives with Meldrum’s acid or equivalent.

- Regioselective bromination at position 7 using mild brominating agents.

- Purification by recrystallization or chromatography.

This approach is supported by the literature on quinoline halogenation and alkylation reactions.

Data Table Summarizing Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Meldrum’s acid + Triethyl orthoformate, 105 °C, 3 h | Ethoxymethylene dioxane derivative | ~81 | Precursor for quinoline core |

| 2 | Condensation | 4-Bromoaniline, ethanol, reflux 80 °C, 3 h | Amino-methylene dioxane derivative | ~99.7 | High yield, forms key intermediate |

| 3 | Cyclization | Diphenyl ether, 190-250 °C, 10-15 min | 6-Bromoquinolin-4-ol | ~60 | Core quinolinone structure formed |

| 4 | Chlorination | POCl3, DMF, reflux 110 °C, 3 h | 6-Bromo-4-chloroquinoline | ~81 | Activation for halogen exchange |

| 5 | Halogen exchange | NaI, acetonitrile, reflux 100 °C, 32 h | 6-Bromo-4-iodoquinoline | ~35 | Demonstrates substitution feasibility |

| 6 | Bromination (proposed) | NBS or Br2, solvent, controlled temperature | 7-Bromo derivative | N/A | Regioselective bromination at position 7 |

| 7 | Alkylation (proposed) | Ethylating agent, base, solvent | 4-Ethyl substituted quinolinone | N/A | Introduction of ethyl group at position 4 |

Research Findings and Notes

- The preparation of halogenated quinoline derivatives is well-documented with multiple synthetic strategies involving Meldrum’s acid and substituted anilines as key starting materials.

- Regioselectivity in bromination and fluorination is critical; conditions must be optimized to avoid polyhalogenation or substitution at undesired positions.

- The ethyl group introduction can be achieved either by starting with ethyl-substituted anilines or by post-cyclization alkylation.

- Purification often involves recrystallization; column chromatography may be avoided in large-scale synthesis for cost-effectiveness.

- Yields vary across steps but can be optimized by adjusting reaction temperature, solvent, and reagent stoichiometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.